

# O-propargyl-serine CAS number and molecular weight

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## Compound of Interest

Compound Name: *O-propargyl serine*

Cat. No.: B2791292

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## An In-depth Technical Guide to O-propargyl-serine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of O-propargyl-serine, a versatile chemical tool in biomedical research. It details its chemical properties, applications in peptide synthesis and metabolic labeling, and provides experimental protocols for its use.

## Chemical and Physical Properties

O-propargyl-serine and its derivatives are key reagents in bioorthogonal chemistry. The propargyl group enables "click" reactions, allowing for the specific modification and labeling of biomolecules.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
O-propargyl-serine	1379150-93-2[1]	C6H9NO3	143.14[1]
O-(Prop-2-yn-1-yl)-L-serine hydrochloride	1379006-45-7	C6H10ClNO3	179.60
Fmoc-Ser(O-propargyl)-OH	1354752-75-2	C21H19NO5	365.39

## Applications in Research

O-propargyl-serine and its analogs have become invaluable tools in various research fields, primarily due to the versatility of the propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for biological applications.

## Peptide Synthesis and Modification

Fmoc-O-propargyl-serine is widely used as a building block in solid-phase peptide synthesis (SPPS).<sup>[2][3]</sup> The propargyl group serves as a handle for post-synthetic modifications. This allows for the introduction of various functionalities onto a peptide, such as fluorophores, affinity tags, or drug molecules, at specific serine residues.<sup>[2][3]</sup> This targeted modification is crucial for creating sophisticated peptide-based probes and therapeutics.

## Metabolic Labeling and Proteomics

The alkyne group in O-propargyl-serine allows for its use as a metabolic label to study newly synthesized proteins. A related and widely used compound is O-propargyl-puromycin (OP-Puro), an analog of puromycin that incorporates into nascent polypeptide chains during translation.<sup>[4][5]</sup> Once incorporated, the propargyl group can be "clicked" with an azide-containing reporter molecule, such as a fluorophore or biotin, for visualization or enrichment of newly synthesized proteins.<sup>[4][5][6]</sup> This technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), has been instrumental in studying protein synthesis dynamics in various cell types and organisms, including in complex systems like patient-derived organoids.<sup>[5][7]</sup>

## Experimental Protocols

### General Protocol for Peptide Synthesis using Fmoc-O-propargyl-serine

This protocol outlines the general steps for incorporating Fmoc-O-propargyl-serine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

- **Resin Preparation:** Start with a suitable solid support (e.g., Rink amide resin) and perform the initial deprotection of the Fmoc group.

- Amino Acid Coupling: Activate the carboxyl group of Fmoc-O-propargyl-serine using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA, NMM). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed to completion.
- Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
- Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid using a solution of piperidine in DMF.
- Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O).
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Post-Synthetic Modification (Click Reaction):
  - Dissolve the purified peptide containing the O-propargyl-serine residue in a suitable buffer.
  - Add the azide-functionalized molecule of interest.
  - Add the copper(I) catalyst, typically generated in situ from a copper(II) source (e.g., CuSO<sub>4</sub>) and a reducing agent (e.g., sodium ascorbate), along with a stabilizing ligand (e.g., TBTA, THPTA).[3]
  - Allow the reaction to proceed at room temperature.
  - Purify the modified peptide by RP-HPLC.

## Protocol for Assessing Translational Regulation using O-propargyl-puromycin (OP-Puro) Labeling

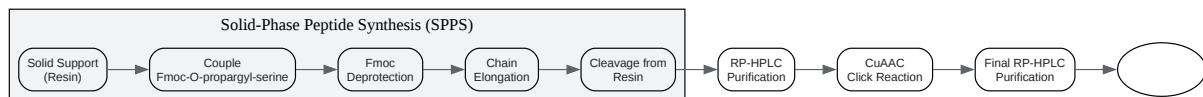
This protocol is adapted from established methods for labeling newly synthesized proteins in mammalian cells.[\[4\]](#)

- Cell Culture: Plate mammalian cells at a density that ensures they are in a logarithmic growth phase (70-90% confluence) at the time of the experiment.[\[4\]](#)
- OP-Puro Labeling:
  - Prepare a stock solution of OP-Puro in DMSO.[\[4\]](#)
  - Dilute the OP-Puro stock solution in pre-warmed cell culture medium to the desired final concentration.
  - Remove the existing medium from the cells and replace it with the OP-Puro containing medium.
  - Incubate the cells for the desired labeling period (e.g., 1-2 hours).
- Cell Fixation and Permeabilization:
  - Wash the cells with PBS.
  - Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
  - Permeabilize the cells to allow entry of the click chemistry reagents (e.g., using a saponin-based permeabilization buffer).
- Click Chemistry Reaction:
  - Prepare a click reaction cocktail containing an azide-functionalized fluorophore, a copper(II) sulfate solution, and a reducing agent (e.g., sodium ascorbate).
  - Incubate the fixed and permeabilized cells with the click reaction cocktail in the dark at room temperature.[\[4\]](#)
- Washing and Analysis:
  - Wash the cells to remove unreacted click chemistry reagents.

- The cells are now ready for analysis by fluorescence microscopy or flow cytometry to quantify the extent of new protein synthesis.[4]

## Visualizations

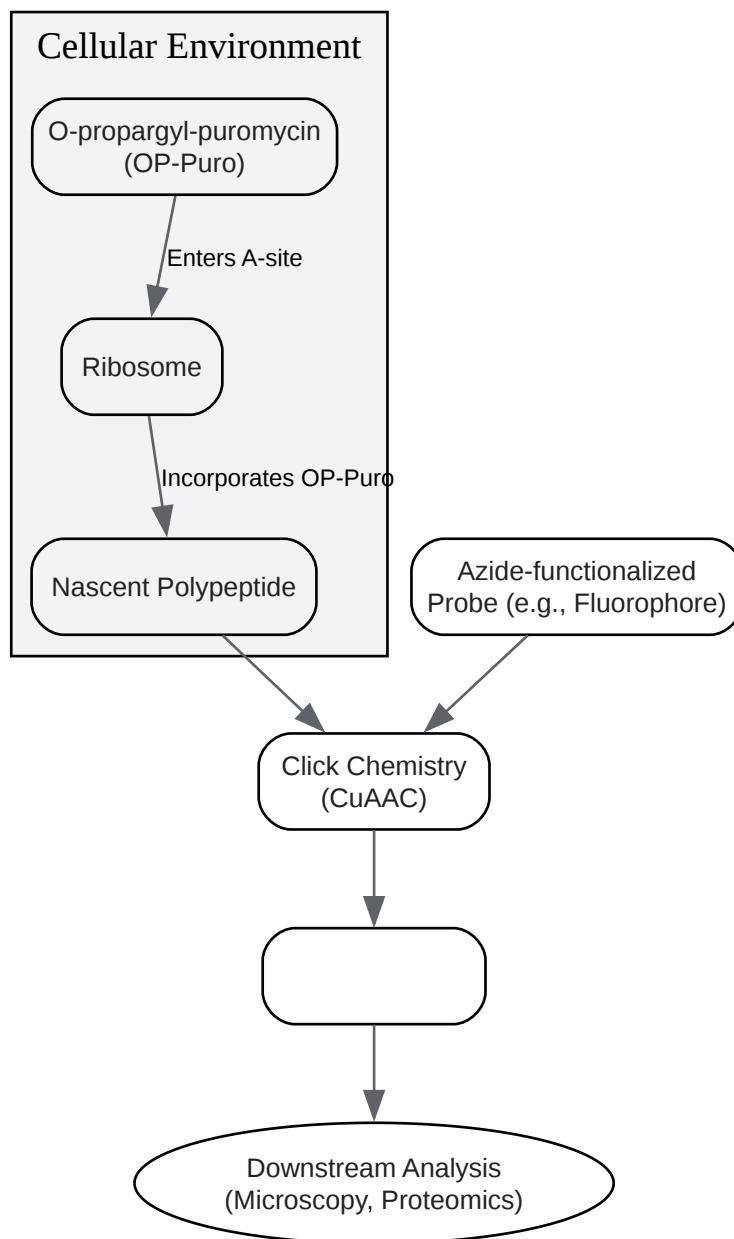
### Experimental Workflow for Peptide Synthesis and Modification



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Caption: Workflow for synthesizing and modifying peptides using Fmoc-O-propargyl-serine.

## Logical Relationship in Metabolic Labeling



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